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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenol

Cat. No.: B185284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-nitrophenol, a key intermediate in the synthesis of various commercially important

materials, including agricultural chemicals and dyestuffs. This document outlines the available

data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses and provides detailed experimental protocols for these techniques.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Chloro-2-
nitrophenol.

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-2-
nitrophenol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

publicly accessible

databases
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Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants

for 5-Chloro-2-nitrophenol, are not readily available in the public domain spectral databases

searched.

Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-2-
nitrophenol

Chemical Shift (δ) ppm Assignment

Data not available in publicly accessible

databases

A complete list of ¹³C NMR chemical shifts for 5-Chloro-2-nitrophenol is not readily available

in the public domain spectral databases searched.

Table 3: Infrared (IR) Spectroscopic Data for 5-Chloro-2-
nitrophenol

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in publicly accessible

databases

A detailed peak list for the infrared spectrum of 5-Chloro-2-nitrophenol is not readily available

in the public domain spectral databases searched. General expected absorptions would

include O-H stretching (broad), aromatic C-H stretching, N-O stretching (asymmetric and

symmetric), and C-Cl stretching.

Table 4: Mass Spectrometry Data for 5-Chloro-2-
nitrophenol
The mass spectrum was obtained via Electron Ionization (EI). The molecular weight of 5-
Chloro-2-nitrophenol is 173.55 g/mol .[1]
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Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Assignment

173 100 [M]⁺ (Molecular Ion)

63 68.6 C₅H₃⁺

143 62.7 [M-NO]⁺

127 34.6 [M-NO₂]⁺

99 24.8 C₅H₂ClO⁺

113 23.5 C₅H₂NO₂⁺

75 22.2 C₆H₃O⁺

87 18.3 C₄H₂ClO⁺

50 17.0 C₄H₂⁺

108 15.7 C₅H₂ClO⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like 5-Chloro-2-nitrophenol follows a

logical workflow that integrates various spectroscopic techniques to provide a comprehensive

characterization.
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Figure 1: General Workflow for Spectroscopic Characterization
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Figure 1: General Workflow for Spectroscopic Characterization.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments typically

performed for the characterization of a solid organic compound such as 5-Chloro-2-
nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

Approximately 5-25 mg of the solid 5-Chloro-2-nitrophenol sample is required for ¹H NMR,

and 20-100 mg for ¹³C NMR.

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a small vial. Deuterated solvents are used to avoid interference from

solvent protons in the ¹H NMR spectrum.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Data Acquisition:

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's

magnet.

The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the

magnetic field.

The magnetic field homogeneity is optimized through a process called "shimming" to ensure

sharp spectral lines.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction

decay (FID) signal is recorded. The acquisition time is typically a few minutes.
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For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of

scans are required to achieve a good signal-to-noise ratio. The acquisition time can range

from 20 minutes to several hours. Broadband proton decoupling is typically used to simplify

the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon

atom.

3. Data Processing:

The raw FID data is converted into a frequency-domain spectrum using a Fourier transform.

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

The baseline of the spectrum is corrected to be flat.

The spectrum is calibrated by setting the TMS peak to 0 ppm.

For ¹H NMR, the integrals of the peaks are determined to find the relative ratios of the

protons.

The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the

signals are measured and analyzed to determine the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

1. Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid 5-Chloro-2-nitrophenol is finely ground with about 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is

transparent to infrared radiation.

The mixture is then placed into a pellet press, and high pressure is applied to form a thin,

transparent pellet.

2. Data Acquisition:
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A background spectrum of the empty sample compartment is recorded to account for

atmospheric CO₂ and water vapor.

The KBr pellet is placed in a sample holder in the path of the infrared beam of an FTIR

spectrometer.

The infrared spectrum is recorded, typically by co-adding multiple scans to improve the

signal-to-noise ratio.

3. Data Processing and Analysis:

The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber

(cm⁻¹).

The characteristic absorption bands are identified and compared to correlation charts to

determine the presence of functional groups such as O-H (hydroxyl), N-O (nitro), C=C

(aromatic), and C-Cl (chloro) groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

1. Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the 5-Chloro-2-nitrophenol sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

The sample is vaporized by heating in a high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

This process ejects an electron from the molecule, forming a positively charged molecular

ion ([M]⁺) and causing it to fragment in a reproducible manner.

2. Mass Analysis:

The positively charged ions (the molecular ion and its fragments) are accelerated by an

electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

The separated ions are detected, and a signal is generated for each ion, proportional to its

abundance.

The mass spectrum is plotted as the relative abundance of each ion versus its m/z ratio. The

most abundant ion in the spectrum is called the base peak and is assigned a relative

abundance of 100%.

4. Data Analysis:

The peak at the highest m/z value generally corresponds to the molecular ion, which

provides the molecular weight of the compound.

The isotopic pattern of the molecular ion can provide information about the elemental

composition. For example, the presence of chlorine is indicated by a characteristic M+2 peak

with an intensity of about one-third that of the M peak.

The fragmentation pattern provides a "fingerprint" of the molecule and can be analyzed to

deduce its structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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